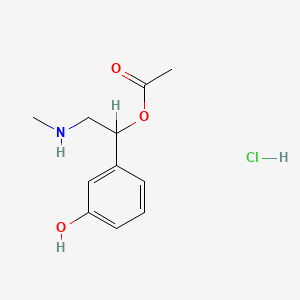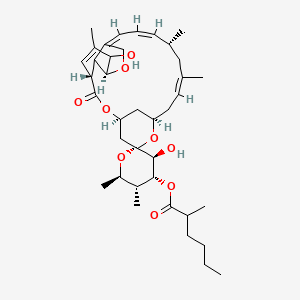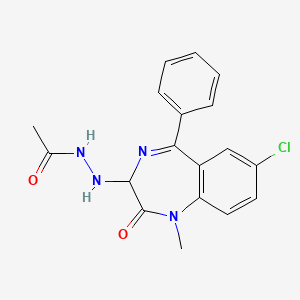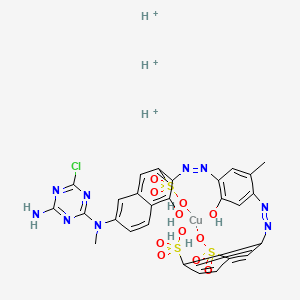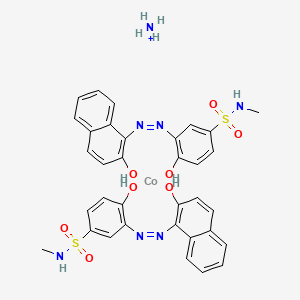
Ammonium bis(4-hydroxy-3-((2-hydroxy-1-naphthyl)azo)-N-methylbenzenesulphonamidato(2-))cobaltate(1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium bis(4-hydroxy-3-((2-hydroxy-1-naphthyl)azo)-N-methylbenzenesulphonamidato(2-))cobaltate(1-) is a complex chemical compound known for its unique structure and properties This compound is characterized by the presence of cobalt in its coordination sphere, along with azo and sulphonamide functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ammonium bis(4-hydroxy-3-((2-hydroxy-1-naphthyl)azo)-N-methylbenzenesulphonamidato(2-))cobaltate(1-) typically involves the reaction of cobalt salts with azo compounds and sulphonamides under controlled conditions. The reaction is usually carried out in an aqueous medium, with the pH adjusted to facilitate the formation of the desired complex. The reaction conditions, such as temperature, concentration, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications. Quality control measures are implemented to ensure the consistency and quality of the compound produced.
Análisis De Reacciones Químicas
Types of Reactions
Ammonium bis(4-hydroxy-3-((2-hydroxy-1-naphthyl)azo)-N-methylbenzenesulphonamidato(2-))cobaltate(1-) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of cobalt.
Reduction: Reduction reactions can alter the oxidation state of cobalt, affecting the overall properties of the compound.
Substitution: The azo and sulphonamide groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may result in the formation of cobalt(III) complexes, while reduction may yield cobalt(II) derivatives. Substitution reactions can lead to the formation of new azo or sulphonamide derivatives with modified properties.
Aplicaciones Científicas De Investigación
Ammonium bis(4-hydroxy-3-((2-hydroxy-1-naphthyl)azo)-N-methylbenzenesulphonamidato(2-))cobaltate(1-) has a wide range of scientific research applications, including:
Chemistry: The compound is used as a catalyst in various chemical reactions, including organic synthesis and polymerization processes.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in medical applications, including drug development and diagnostic tools.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals due to its unique color properties and stability.
Mecanismo De Acción
The mechanism of action of ammonium bis(4-hydroxy-3-((2-hydroxy-1-naphthyl)azo)-N-methylbenzenesulphonamidato(2-))cobaltate(1-) involves its interaction with molecular targets and pathways in biological systems. The cobalt center plays a crucial role in mediating these interactions, which can lead to various biological effects. The azo and sulphonamide groups also contribute to the compound’s activity by participating in specific chemical reactions and binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
- Ammonium bis(4-hydroxy-3-((2-hydroxy-1-naphthyl)azo)benzenesulphonamidato(2-))cobaltate(1-)
- Ammonium bis(4-hydroxy-3-((2-hydroxy-1-naphthyl)azo)-N-ethylbenzenesulphonamidato(2-))cobaltate(1-)
- Ammonium bis(4-hydroxy-3-((2-hydroxy-1-naphthyl)azo)-N-propylbenzenesulphonamidato(2-))cobaltate(1-)
Uniqueness
Ammonium bis(4-hydroxy-3-((2-hydroxy-1-naphthyl)azo)-N-methylbenzenesulphonamidato(2-))cobaltate(1-) is unique due to its specific combination of functional groups and the presence of cobalt. This unique structure imparts distinct chemical and physical properties, making it suitable for a wide range of applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, which can be leveraged in various scientific and industrial contexts.
Propiedades
Número CAS |
83847-06-7 |
|---|---|
Fórmula molecular |
C34H34CoN7O8S2+ |
Peso molecular |
791.7 g/mol |
Nombre IUPAC |
azanium;cobalt;4-hydroxy-3-[(2-hydroxynaphthalen-1-yl)diazenyl]-N-methylbenzenesulfonamide |
InChI |
InChI=1S/2C17H15N3O4S.Co.H3N/c2*1-18-25(23,24)12-7-9-15(21)14(10-12)19-20-17-13-5-3-2-4-11(13)6-8-16(17)22;;/h2*2-10,18,21-22H,1H3;;1H3/p+1 |
Clave InChI |
DBRFVSBUVUUPKE-UHFFFAOYSA-O |
SMILES canónico |
CNS(=O)(=O)C1=CC(=C(C=C1)O)N=NC2=C(C=CC3=CC=CC=C32)O.CNS(=O)(=O)C1=CC(=C(C=C1)O)N=NC2=C(C=CC3=CC=CC=C32)O.[NH4+].[Co] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


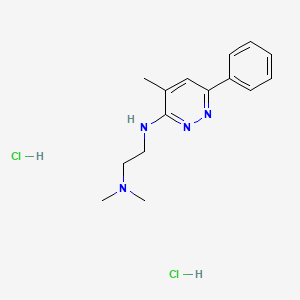

![N,N-dimethyl-2-[1-(2-methylphenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine;oxalic acid](/img/structure/B12761419.png)
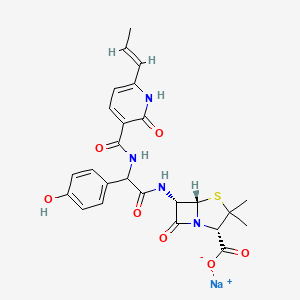

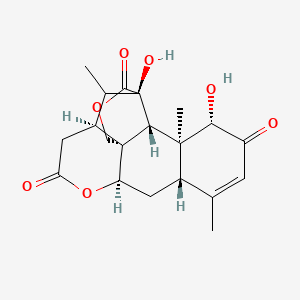

![4-[2-(2-tert-butyl-3-phenylpyrrolo[1,2-a]benzimidazol-4-yl)ethyl]morpholine;dihydrochloride](/img/structure/B12761460.png)
